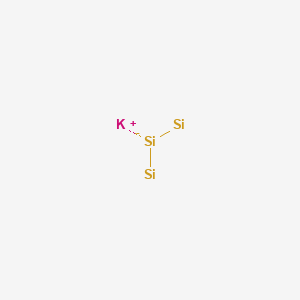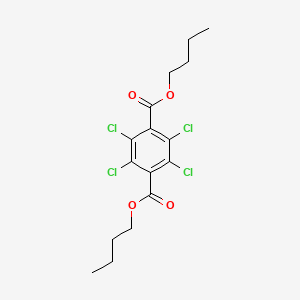
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters It is derived from 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and is characterized by the presence of two butyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and butanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Aplicaciones Científicas De Investigación
Chemistry: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and aromatic groups. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: Similar in structure but with methyl ester groups instead of butyl.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Contains nitrile groups instead of ester groups.
2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid: The parent acid form of the compound.
Uniqueness: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to its butyl ester groups, which impart different physical and chemical properties compared to its methyl ester or nitrile counterparts
Propiedades
Número CAS |
38233-11-3 |
|---|---|
Fórmula molecular |
C16H18Cl4O4 |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-11(17)13(19)10(14(20)12(9)18)16(22)24-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
XUKIPUHQJITFEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



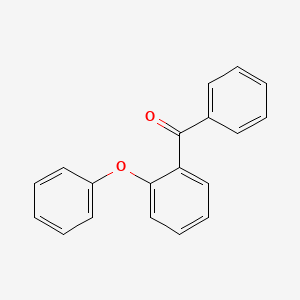
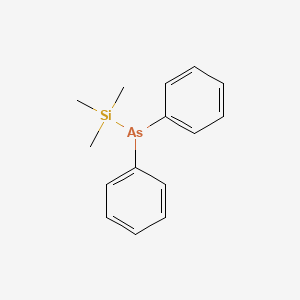

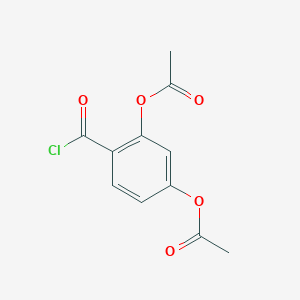
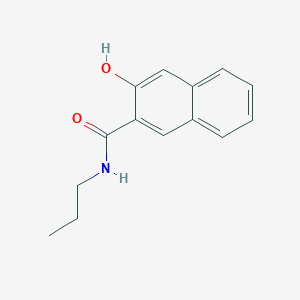
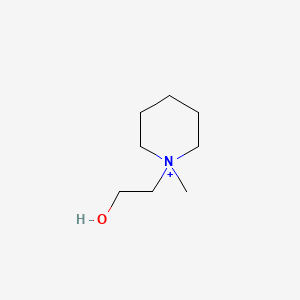


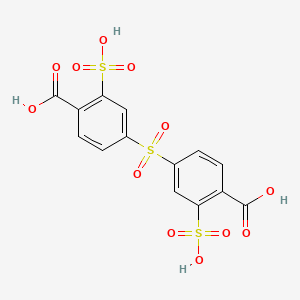

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
